1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Description

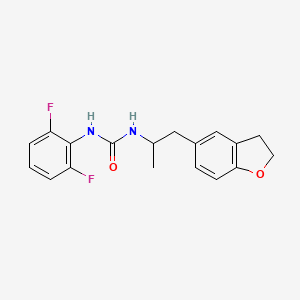

1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound. It features a urea functional group, a difluorophenyl ring, and a dihydrobenzofuran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-11(9-12-5-6-16-13(10-12)7-8-24-16)21-18(23)22-17-14(19)3-2-4-15(17)20/h2-6,10-11H,7-9H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRFNCYYUNSVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea typically involves the following steps:

Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.

Attachment of the Dihydrobenzofuran Moiety: This can be done through a Friedel-Crafts alkylation reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluorophenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Structural Representation

The compound's structure can be represented as follows:This structure incorporates a difluorophenyl group and a dihydrobenzofuran moiety, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines by targeting specific metabolic pathways.

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), showing a dose-dependent response.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Observed Activities

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

These findings suggest potential applications in developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of This compound is crucial for evaluating its therapeutic potential. Initial studies indicate favorable absorption and distribution characteristics, although further investigations are necessary to fully elucidate its metabolic pathways and excretion routes.

Toxicological Profile

Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are required to determine its safety profile in humans.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorophenyl and dihydrobenzofuran moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amine: Similar structure but with an amine group instead of a urea group.

1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic urea derivative that has gained attention due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, based on various studies.

Chemical Structure

The compound features a urea moiety linked to a difluorophenyl group and a dihydrobenzofuran substituent. This unique structure is believed to contribute to its diverse biological activities.

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives of benzofuran have been noted for their ability to inhibit leukotriene synthesis and cyclooxygenase activity. Specifically, L-651896 , a related compound, demonstrated inhibition of cyclooxygenase in rat seminal vesicles and was effective in reducing leukotriene levels associated with inflammation in animal models .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| L-651896 | 0.1 | Inhibits 5-lipoxygenase in rat basophilic leukemia cells |

| L-651896 | 0.4 | Inhibits leukotriene synthesis in human PMN |

| L-651896 | 1.1 | Inhibits prostaglandin E2 synthesis in mouse macrophages |

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For instance, certain substituted urea derivatives demonstrated significant antiproliferative activity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Urea Derivative A | 5.0 |

| SK-Hep-1 | Urea Derivative B | 7.5 |

| NUGC-3 | Urea Derivative C | 6.0 |

Antimicrobial Activity

The antimicrobial properties of urea derivatives have also been explored. Some studies indicate that compounds with similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for certain derivatives were significantly lower than standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 |

| Streptococcus pneumoniae | 0.015 |

| Enterococcus faecalis | 0.25 |

Case Studies

Several case studies highlight the biological efficacy of urea derivatives:

- Case Study on Anti-inflammatory Effects : In a controlled study involving mice exposed to arachidonic acid-induced inflammation, treatment with related urea compounds resulted in a marked decrease in leukotriene levels and inflammatory responses.

- Cancer Cell Line Study : A series of experiments on human cancer cell lines revealed that specific urea derivatives induced apoptosis through the activation of caspases and inhibition of cell cycle progression.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea?

The synthesis of urea derivatives often involves multi-step reactions. A plausible route for this compound could include:

- Step 1 : Synthesis of the 2,3-dihydrobenzofuran moiety via acid-catalyzed cyclization of 4-methoxyphenol derivatives, as demonstrated in dihydrobenzofuran synthesis using hexafluoropropan-2-ol as a solvent .

- Step 2 : Functionalization of the dihydrobenzofuran core with a propan-2-yl group through alkylation or Friedel-Crafts reactions.

- Step 3 : Preparation of the 2,6-difluorophenyl isocyanate intermediate via nitration and reduction of 2,6-difluorobenzoyl derivatives, followed by reaction with phosgene or triphosgene .

- Step 4 : Final urea formation by coupling the isocyanate with the amine-functionalized dihydrobenzofuran-propan-2-yl intermediate under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) .

Q. What analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming regiochemistry and substitution patterns. For example, the urea NH protons typically resonate between δ 6.5–8.5 ppm, while aromatic protons in dihydrobenzofuran appear as multiplet signals .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS can validate molecular weight (e.g., expected [M+H]+ for C20H19F2N2O2: 373.1422) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction has been used for related urea derivatives to resolve bond angles and intermolecular interactions .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

- Solubility Screening : Test polar (DMSO, ethanol) and non-polar (PEG-400, cyclodextrin-based) solvents. The dihydrobenzofuran moiety may enhance lipophilicity, requiring co-solvents for aqueous assays .

- Formulation Optimization : Use dynamic light scattering (DLS) to assess nanoparticle formulations if precipitation occurs in biological buffers.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation : Modify the dihydrobenzofuran (e.g., halogenation at position 5) or the propan-2-yl chain (e.g., branching or oxidation) to assess effects on target binding.

- Bioisosteric Replacement : Replace the urea group with thiourea or cyanoguanidine to evaluate potency changes, as seen in cryptosporidiosis drug development .

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 assays) to prioritize derivatives.

Q. How to resolve discrepancies in biological activity data across assay platforms?

- Assay Validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if a compound shows low IC50 in enzyme assays but poor cellular activity, investigate efflux pump involvement (e.g., P-glycoprotein inhibition assays).

- Data Normalization : Use internal controls (e.g., reference inhibitors like rufinamide for neurological targets ) to standardize cross-platform comparisons.

Q. What mechanistic insights can be gained from crystallographic or computational studies?

- X-ray Co-crystallization : Resolve the compound’s binding mode with target proteins (e.g., IMP dehydrogenase for antiparasitic activity ).

- Molecular Dynamics (MD) Simulations : Model interactions between the 2,6-difluorophenyl group and hydrophobic enzyme pockets to guide rational design .

Methodological Considerations

Q. How to address synthetic yield variability in urea bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.